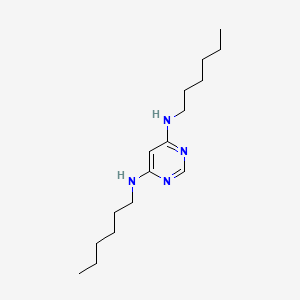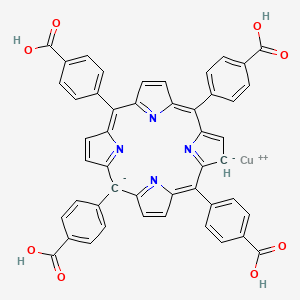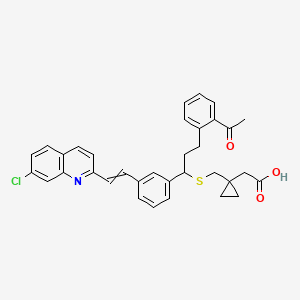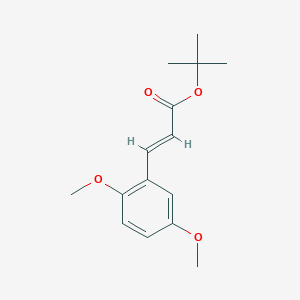
4-N,6-N-dihexylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,6-N-dihexylpyrimidine-4,6-diamine is an organic compound with the molecular formula C16H30N4. It belongs to the class of pyrimidine derivatives, characterized by the presence of a pyrimidine ring substituted with two hexyl groups at the nitrogen atoms at positions 4 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-N,6-N-dihexylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine-4,6-diamine with hexyl halides under basic conditions. A common synthetic route includes:
Starting Materials: Pyrimidine-4,6-diamine and hexyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The pyrimidine-4,6-diamine is dissolved in DMF, and potassium carbonate is added to the solution. Hexyl bromide is then added dropwise, and the reaction mixture is stirred at elevated temperatures (e.g., 80-100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-N,6-N-dihexylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hexyl groups or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
4-N,6-N-dihexylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-N,6-N-dihexylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-N,6-N-dimethylpyrimidine-4,6-diamine
- 4-N,6-N-diethylpyrimidine-4,6-diamine
- 4-N,6-N-dipropylpyrimidine-4,6-diamine
Comparison
4-N,6-N-dihexylpyrimidine-4,6-diamine is unique due to its longer hexyl chains, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The hexyl groups may enhance its hydrophobic interactions, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C16H30N4 |
|---|---|
Peso molecular |
278.44 g/mol |
Nombre IUPAC |
4-N,6-N-dihexylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H30N4/c1-3-5-7-9-11-17-15-13-16(20-14-19-15)18-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3,(H2,17,18,19,20) |
Clave InChI |
XPANREGFWLXBCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=CC(=NC=N1)NCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL](/img/structure/B12513980.png)
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)

![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
![(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid](/img/structure/B12514002.png)
![7-amino-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12514009.png)
![[2-([1,1'-Biphenyl]-4-yl)ethyl](trimethoxy)silane](/img/structure/B12514011.png)


![1-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12514038.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B12514053.png)
